molecular formula C19H22ClN3O B5282270 4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide

Cat. No.: B5282270
M. Wt: 343.8 g/mol
InChI Key: QCOWDQGQNCRMSE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a compound belonging to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with 2-ethylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: Lacks the 2-ethylphenyl group, making it less complex.

    N-(2-ethylphenyl)piperazine: Lacks the 4-chlorophenyl group, resulting in different biological activities.

    4-(4-bromophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and properties.

Uniqueness

4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and 2-ethylphenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-2-15-5-3-4-6-18(15)21-19(24)23-13-11-22(12-14-23)17-9-7-16(20)8-10-17/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOWDQGQNCRMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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